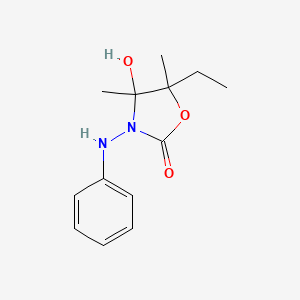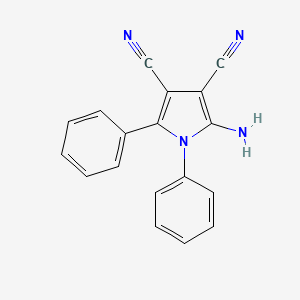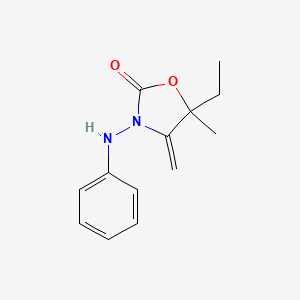
3-anilino-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
説明
3-anilino-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one, also known as AEZS-129, is a synthetic compound that has been extensively studied for its therapeutic applications. It belongs to the class of oxazolidinone derivatives and has shown promising results in the treatment of various diseases, including cancer and endocrine disorders.
作用機序
3-anilino-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one exerts its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the growth of cancer cells by blocking the activity of the enzyme aromatase, which is involved in the production of estrogen. It has also been found to inhibit the activity of the somatostatin receptor, which is involved in the regulation of growth hormone secretion.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of estrogen in the body, which is beneficial in the treatment of estrogen-dependent cancers. It has also been found to reduce the levels of growth hormone in the body, which is beneficial in the treatment of endocrine disorders such as acromegaly.
実験室実験の利点と制限
3-anilino-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity can be easily determined by various analytical techniques. However, the compound has certain limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some therapeutic applications.
将来の方向性
There are several future directions for the research and development of 3-anilino-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one. One direction is to explore its potential use in the treatment of other types of cancer, such as breast cancer and prostate cancer. Another direction is to develop more efficient synthesis methods for the compound, which can improve its yield and purity. Additionally, further research is needed to determine the optimal dosage and administration route for the compound in various therapeutic applications.
科学的研究の応用
3-anilino-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one has been extensively studied for its therapeutic applications in various diseases. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its use in the treatment of endocrine disorders such as acromegaly and Cushing's syndrome.
特性
IUPAC Name |
3-anilino-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-12(2)13(3,17)15(11(16)18-12)14-10-8-6-5-7-9-10/h5-9,14,17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVQUKCNLRRHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(N(C(=O)O1)NC2=CC=CC=C2)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-amino-3-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B4290737.png)

![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B4290742.png)
![N,N,N',N',N'',N'',N''',N'''-octamethyl-1,11-bis(trifluoromethyl)-21-oxahexacyclo[9.9.1.1~2,6~.1~12,16~.0~10,23~.0~20,22~]tricosa-2(23),3,5,7,9,12,14,16(22),17,19-decaene-5,7,15,17-tetramine](/img/structure/B4290746.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4290750.png)
![2,2'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4290753.png)

![dimethyl 5-({[3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4290757.png)
![2-chloro-5-[4-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4290766.png)
![2-[2-(diphenylphosphoryl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B4290767.png)
![3-bromo-5-(2-furyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290776.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4290783.png)


